molecular formula C22H24N6O B1310489 CC-401 CAS No. 395104-30-0

CC-401

Cat. No. B1310489
M. Wt: 388.5 g/mol
InChI Key: XDJCLCLBSGGNKS-UHFFFAOYSA-N
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Description

Estimation of Affine Asset Pricing Models

The first paper discusses the use of the conditional characteristic function (CCF) in the estimation of parameters for affine diffusions and asset pricing models. The paper outlines the development of both time-domain and frequency-domain estimators that are computationally efficient and asymptotically efficient. These estimators are based on the Fourier inversion of the CCF and the CCF itself, respectively. Additionally, a method-of-moments estimator is presented, which is shown to approximate the efficiency of maximum likelihood estimators for these models .

Nonlinear Applications of CCs

The second paper provides an overview of various nonlinear applications of CCs (current conveyors). It covers the use of CCs in implementing a range of nonlinear functions, including multipliers, dividers, squarers, square-rooters, and fuzzy functions. The paper also discusses the application of CCs in analog switches, pseudo-exponential circuits, built-in-test structures, Schmitt triggers, relaxation oscillators, waveform generators, and chaotic oscillators. This demonstrates the versatility of CCs in nonlinear circuit design .

CCD Camera Design and ASIC Applications

The third paper offers a comprehensive guideline for designing a CCD (charge-coupled device) camera. It describes the key components of a generalized camera system model, which includes the optical lens, CCD sensor, A/D converter, digital signal processor, and system controller. The paper emphasizes the importance of the CCD sensor's characteristics, such as noise, resolution, and modulation transfer function, in determining the overall system performance. It also details the functions of a DSP/ASIC (digital signal processor/application-specific integrated circuit) developed in the authors' laboratory, highlighting the challenges and efforts involved in developing digital signal processing ASICs for CCD camera systems .

Safety And Hazards

CC-401 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

While the future directions of CC-401 are not explicitly mentioned in the search results, it is worth noting that pharmacologic expansion of endogenous β cells is a promising therapeutic strategy for diabetes . CC-401 induced rodent (in vitro and in vivo) and human (in vitro) β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This suggests potential future directions for the use of CC-401 in diabetes treatment.

properties

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCLCLBSGGNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192650
Record name CC-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CC-401

CAS RN

395104-30-0
Record name CC-401
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-401
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CC-401
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
998
Citations
Y Abdolazimi, Z Zhao, S Lee, H Xu, P Allegretti… - …, 2018 - academic.oup.com
… limited effect on CC-401–induced β-cell replication. Consequently, we investigated additional effects of CC-401–dependent DYRK1A/B inhibition. Indeed, CC-401 inhibited DYRK1A-…
Number of citations: 58 academic.oup.com
RS Flanc, FY Ma, GH Tesch, Y Han, RC Atkins… - Kidney international, 2007 - Elsevier
… treatment could be sustained beyond the initial injury, we performed a study in which 100 mg/kg bid CC-401 treatment was begun 2 h before injection of anti-GBM serum injection and …
Number of citations: 79 www.sciencedirect.com
FY Ma, RS Flanc, GH Tesch, Y Han… - Journal of the …, 2007 - journals.lww.com
… For this purpose, we used CC-401, a small molecule that is a specific inhibitor of all three JNK isoforms ( 11 , 12 ). CC-401 competitively binds the ATP binding site in JNK, resulting in …
Number of citations: 179 journals.lww.com
IA Vasilevskaya, M Selvakumaran, LC Hierro… - Clinical Cancer …, 2015 - AACR
… Our data show that inhibition of JNK by CC-401 enhances cytotoxicity of the chemotherapy in vitro. Sensitization to oxaliplatin was confirmed in vivo, and downregulation of JNK1, but …
Number of citations: 23 aacrjournals.org
FY Ma, RS Flanc, GH Tesch, BL Bennett… - Laboratory …, 2009 - nature.com
… CC-401 is a competitive inhibitor of the ATP binding site in the active, phosphorylated, form of JNK. This prevents JNK from phosphorylating its various target molecules, including the …
Number of citations: 69 www.nature.com
J Kanellis, FY Ma… - Nephrology Dialysis …, 2010 - academic.oup.com
… CC-401 inhibits JNK signalling by competitive and reversible binding to the adenosine triphosphate-binding site in the active, phosphorylated, form of JNK, which prevents JNK from …
Number of citations: 56 academic.oup.com
T Uehara, B Bennett, ST Sakata, Y Satoh, GK Bilter… - Journal of …, 2005 - Elsevier
… In a second series, rats (n=5) are injected with vehicle only or CC-401 at different dosage (20, 10 mg/kg) (B). In a third series, rats are injected with CC-401 only 15 min before ischemia …
Number of citations: 259 www.sciencedirect.com
J Leist, J Travis - New Directions for Community Colleges, 2010 - Wiley Online Library
Rural community colleges often expand their online course offerings in an ad hoc manner. Due to limited resources and competing priorities, the necessary, careful planning for online …
Number of citations: 46 onlinelibrary.wiley.com
I Vasilevskaya, M Selvakumaran… - European Journal of …, 2014 - ejcancer.com
… used (by small molecule CC-401 and by dominant negative … Combination indices for oxaliplatin and CC-401 were calculated … by CC-401 in vivo, in HT29-derived mouse xenografts. …
Number of citations: 2 www.ejcancer.com
SY Han - Toxicological research, 2008 - Springer
… Our knowledge regarding clinical studies of CC-401 is limited due to the lack of publications of the data. Just from the press release, it is known that double-blind, placebo-controlled …
Number of citations: 4 link.springer.com

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